molecular formula C16H23NO4 B4656226 5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid

5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid

Cat. No. B4656226
M. Wt: 293.36 g/mol
InChI Key: PCGMOYMMHUNXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid, also known as Boc-Lys(Mtt)-OH, is a synthetic amino acid derivative that has been widely used in scientific research. It is a modified form of lysine, an essential amino acid that plays a crucial role in protein synthesis. Boc-Lys(Mtt)-OH has been used in various fields of research, including biochemistry, pharmacology, and biotechnology.

Mechanism of Action

5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid(Mtt)-OH does not have a specific mechanism of action. Its function depends on the context in which it is used. It can act as a substrate for enzymes, a ligand for receptors, or a building block for the synthesis of peptides and proteins. 5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid(Mtt)-OH can also be used as a tool for the study of protein-protein interactions, enzyme kinetics, and protein folding.
Biochemical and Physiological Effects
5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid(Mtt)-OH does not have any known biochemical or physiological effects. Its function is limited to its use in scientific research.

Advantages and Limitations for Lab Experiments

5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid(Mtt)-OH has several advantages for lab experiments. It is stable and easy to handle. It can be synthesized in large quantities and is readily available. 5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid(Mtt)-OH is also compatible with a wide range of chemical reactions and analytical techniques. However, 5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid(Mtt)-OH has some limitations. It is relatively expensive compared to other amino acid derivatives. It is also bulky, which can affect the conformation and function of peptides and proteins.

Future Directions

There are several future directions for the use of 5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid(Mtt)-OH in scientific research. One direction is the development of new peptidomimetics for drug discovery. Peptidomimetics have been used to target various diseases, including cancer, diabetes, and infectious diseases. 5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid(Mtt)-OH can be used as a building block for the synthesis of peptidomimetics with improved pharmacokinetic properties and target specificity. Another direction is the study of protein-protein interactions. 5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid(Mtt)-OH can be used as a tool for the study of protein-protein interactions, which play a crucial role in various biological processes. Finally, 5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid(Mtt)-OH can be used in the development of new analytical techniques for the detection and quantification of peptides and proteins. 5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid(Mtt)-OH can be used as a standard for the calibration of mass spectrometry and other analytical techniques.

Scientific Research Applications

5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid(Mtt)-OH has been used in various fields of scientific research. It has been used as a building block for the synthesis of peptides and proteins. It has also been used as a tool for the study of protein-protein interactions, enzyme kinetics, and protein folding. 5-[(5-tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid(Mtt)-OH has been used in the development of new drugs and therapeutic agents. It has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

properties

IUPAC Name

5-(5-tert-butyl-2-methoxyanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)11-8-9-13(21-4)12(10-11)17-14(18)6-5-7-15(19)20/h8-10H,5-7H2,1-4H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGMOYMMHUNXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Tert-butyl-2-methoxyphenyl)amino]-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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